molecular formula C14H11N3O2S B2546271 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide CAS No. 946340-04-1

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2546271
CAS No.: 946340-04-1
M. Wt: 285.32
InChI Key: DYGYEPHHCXAHTM-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound that combines the structural features of quinoline and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both quinoline and thiazole moieties in its structure suggests that it may exhibit diverse pharmacological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Quinoline and Thiazole Moieties: The final step involves the coupling of the quinoline and thiazole moieties through an amide bond formation. This can be achieved by reacting the quinoline-3-carboxylic acid with 4-methylthiazol-2-amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position of the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 8-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the thiazole ring but shares the quinoline core.

    N-(4-methylthiazol-2-yl)quinoline-3-carboxamide: Lacks the hydroxyl group at the 4-position of the quinoline ring.

Uniqueness

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl group and the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-8-7-20-14(16-8)17-13(19)10-6-15-11-5-3-2-4-9(11)12(10)18/h2-7H,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYEPHHCXAHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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